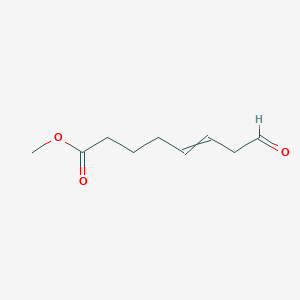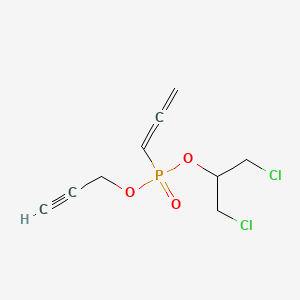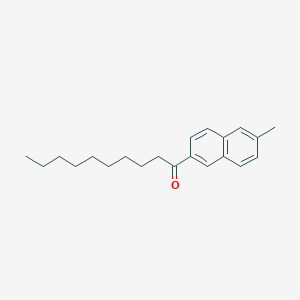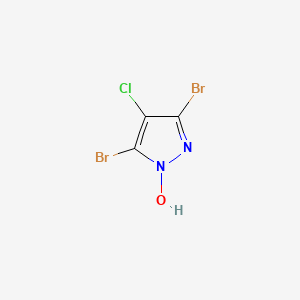
2,6-Bis(trimethylsilylmethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(trimethylsilylmethyl)pyridine is an organosilicon compound that features a pyridine ring substituted at the 2 and 6 positions with trimethylsilylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trimethylsilylmethyl)pyridine typically involves the reaction of 2,6-dibromomethylpyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane under reflux conditions. The general reaction scheme is as follows:
2,6-Dibromomethylpyridine+2(Trimethylsilyl chloride)+2(Triethylamine)→this compound+2(Triethylamine hydrochloride)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(trimethylsilylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silyl-protected amines.
Substitution: The trimethylsilylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silyl-protected amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(trimethylsilylmethyl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a protecting group in organic synthesis.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,6-Bis(trimethylsilylmethyl)pyridine involves its ability to act as a ligand, forming stable complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The trimethylsilylmethyl groups provide steric protection, enhancing the stability and reactivity of the complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Bis(trimethylsilyl)pyridine
- 2,6-Bis(trimethylsilyl)aniline
- 2,6-Bis(trimethylsilyl)benzene
Uniqueness
2,6-Bis(trimethylsilylmethyl)pyridine is unique due to the presence of trimethylsilylmethyl groups, which impart distinct steric and electronic properties. These groups enhance the compound’s stability and reactivity, making it a valuable ligand in coordination chemistry and a useful intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
85932-62-3 |
|---|---|
Molekularformel |
C13H25NSi2 |
Molekulargewicht |
251.51 g/mol |
IUPAC-Name |
trimethyl-[[6-(trimethylsilylmethyl)pyridin-2-yl]methyl]silane |
InChI |
InChI=1S/C13H25NSi2/c1-15(2,3)10-12-8-7-9-13(14-12)11-16(4,5)6/h7-9H,10-11H2,1-6H3 |
InChI-Schlüssel |
GQBJXKKVMXLULP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC1=NC(=CC=C1)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol](/img/structure/B14411481.png)


![3-[Bis(methylsulfanyl)methylidene]octan-2-one](/img/structure/B14411497.png)

![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)

![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)


![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)
![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)

